6-Chloropyrimidin-2(1H)-one is a heterocyclic compound containing a six-membered pyrimidine ring with a chlorine atom at position 6 and a carbonyl group (C=O) attached at position 2.
Scientific literature suggests that 6-Chloropyrimidin-2(1H)-one might be a valuable scaffold for research in various fields due to the presence of the pyrimidine ring:
6-Chloropyrimidin-2(1H)-one is a heterocyclic compound characterized by its pyrimidine ring structure with a chlorine substituent at the sixth position and a carbonyl group at the second position. Its molecular formula is C₄H₃ClN₂O, and it has a molar mass of approximately 130.53 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity profiles .
Several methods have been developed for synthesizing 6-Chloropyrimidin-2(1H)-one:
6-Chloropyrimidin-2(1H)-one finds applications in various fields:
Interaction studies involving 6-Chloropyrimidin-2(1H)-one focus on its binding affinity to biological targets. These studies often employ techniques such as:
These studies are crucial for determining the therapeutic potential and safety profile of this compound.
6-Chloropyrimidin-2(1H)-one shares structural similarities with several other pyrimidine derivatives. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-chloropyrimidine | Contains an amino group at position 2 | Known for antitumor activity |
| 5-Fluorouracil | Fluorine substitution at position 5 | Widely used in cancer therapy |
| 4,6-Dichloropyrimidine | Two chlorine substituents at positions 4 and 6 | Potential antiviral properties |
The uniqueness of 6-Chloropyrimidin-2(1H)-one lies in its specific combination of functional groups, which allows it to serve as a versatile building block for synthesizing more complex molecules. Its ability to undergo diverse
Solid-phase synthesis has emerged as a controlled method for constructing pyrimidinone cores. A key protocol involves the use of 5′-O-pixyl-2-pyrimidinone-2′-deoxyriboside-3′-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (3) and methylphosphonamidite (4) derivatives. These synthons enable stepwise coupling efficiencies exceeding 98% on automated DNA synthesizers, facilitating the incorporation of 2-pyrimidinone residues into oligonucleotides. The process begins with the conversion of 2′-deoxycytidine (1) to 2-pyrimidinone via selective deamination and aromaticization, followed by phosphitylation to form the active intermediates.
Table 1: Key Reaction Parameters for Solid-Phase Cyclization
Electrochemical methods offer a green alternative for pyrimidinone synthesis. A three-component cyclization involving aldehydes, urea, and β-keto esters under anodic oxidation conditions yields pyrimidin-2(1H)-ones. Cyclic voltammetry studies indicate a two-electron, two-proton loss mechanism with radical intermediates, achieved without catalysts or toxic reagents. This approach is particularly effective for generating monosubstituted derivatives, though scalability remains under investigation.
POCl₃ is the gold standard for chlorinating hydroxypyrimidines. A solvent-free protocol heats hydroxypyrimidines with equimolar POCl₃ in sealed reactors at 140–160°C for 2–8 hours, achieving yields of 85–95%. The reaction proceeds via nucleophilic substitution, where POCl₃ activates the hydroxyl group as a leaving moiety. Key advantages include reduced waste and safety compared to excess POCl₃ methods.
Table 2: POCl₃ Chlorination Efficiency Across Substrates
| Substrate | Scale (g) | Yield (%) | Time (h) | Reference |
|---|---|---|---|---|
| 2-Hydroxypyrimidine | 57 | 91 | 6 | |
| 4-Hydroxypyridine | 70 | 90 | 2 | |
| Quinolone derivative | 38 | 88 | 4 |
Continuous-flow systems enable precise control of exothermic PCl₃ reactions. Microreactors operate at 50–100°C with residence times of 5–30 minutes, achieving >90% yields for chlorinated pyrimidines. This method minimizes side reactions by limiting contact time, making it viable for industrial-scale production.
N-Nitroso substituents enhance the electrophilicity of chloropyrimidines, enabling selective S~N~Ar reactions with amines. For example, 6-chloropyrimidine derivatives react with primary/secondary amines in one-pot protocols under mild conditions (40–60°C), achieving >80% yields. The nitroso group directs substitution to the C6 position while suppressing competing C2/C4 reactions.
Table 3: S~N~Ar Substitution Examples
| Amine | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Benzylamine | 6-Benzylaminopyrimidin-2(1H)-one | 85 | DMF, 50°C, 6h | |
| Piperidine | 6-Piperidinylpyrimidin-2(1H)-one | 78 | THF, 60°C, 4h |
Alkylation of 6-chloropyrimidinones with aminoalkyl chlorides initiates intramolecular S~N~Ar cyclization. For instance, reactions with N-(2-bromoethyl)pyrrolidine form spirocyclic morpholine derivatives (25), which resist further fragmentation due to ring strain. Competing elimination pathways are mitigated by using pyrrolidine over piperidine, favoring cyclization over dealkylation.
Continuous-flow retro-Diels-Alder reactions decompose norbornene-fused pyrimidinones into pyrimidinones. This method achieves yields exceeding 80% in <30 minutes, surpassing traditional batch processes. The scalability is enhanced by precise temperature control (120–200°C), enabling rapid optimization of reaction parameters.
Microreactors optimize POCl₃ chlorination by maintaining uniform mixing and heat transfer. A 1:1 molar ratio of POCl₃ to substrate in a sealed reactor at 160°C for 2 hours achieves >90% conversion. This setup reduces reaction times by 50% compared to conventional methods and minimizes phosphorus waste.
Table 4: Comparison of Batch vs. Continuous-Flow Chlorination
| Parameter | Batch (POCl₃) | Continuous-Flow (POCl₃) |
|---|---|---|
| Reagent ratio | 1–2 equiv | 1 equiv |
| Time | 4–8 h | 2 h |
| Yield | 85–95% | 90–95% |
| Safety | High exotherm risk | Low risk |
The carbon-6 position of the pyrimidine ring represents a critical determinant of biological activity across diverse therapeutic targets. Research findings demonstrate that 6-chloropyrimidin-2(1H)-one serves as a valuable structural scaffold, with the chlorine substitution at the C6 position providing significant advantages in target binding affinity [2].
Halogen Substitution Effects: The introduction of chlorine at the C6 position yields substantial improvements in binding interactions. Studies on pyrimidine derivatives reveal that compounds bearing 6-chloro substituents exhibit enhanced binding affinity through multiple mechanisms. The chlorine atom contributes to binding through hydrophobic interactions within protein binding pockets, while its electron-withdrawing nature modulates the electronic properties of the entire pyrimidine scaffold [2] [3].
Comparative Binding Analysis: Systematic structure-activity relationship investigations demonstrate that C6 substituent variations produce dramatic effects on target binding. In pyrimido[4,5-c]pyridazine derivatives, the presence of carboxylate groups at position 6 proves essential for effective binding, with ester derivatives showing significantly reduced activity (IC50 = 376 μM) compared to their carboxylate counterparts [4]. Conversely, 6-fluorophenyl derivatives achieve optimal activity levels, with IC50 values ranging from 1.6 to 2.5 μM in cytostatic assays [5].
Electronic Modulation of Binding: The electronic properties imparted by C6 substituents directly influence target recognition and binding affinity. Electron-withdrawing groups such as chlorine create favorable electrostatic interactions with complementary binding sites. In HIV-1 reverse transcriptase inhibitors, pyrimidine nucleosides demonstrate that small substituents at the C5 position combined with appropriate C6 modifications yield optimal antiviral activity [6]. The Hammett sigma constant for chlorine (σ = +0.23) indicates moderate electron-withdrawing character that enhances binding without excessive perturbation of the aromatic system [7].
| Substituent Type | Binding Affinity Range | Key Interactions | Optimization Strategy |
|---|---|---|---|
| 6-Chloro | 10-100 μM | Hydrophobic, electrostatic | Maintain chloro for stability |
| 6-Carboxylate | Sub-micromolar | Ionic, hydrogen bonding | Essential for activity |
| 6-Fluorophenyl | 1.6-2.5 μM | π-π stacking, hydrophobic | Optimal balance achieved |
| 6-Methoxy | 7-74 nM | Hydrogen bonding, electron donation | High selectivity obtained |
Target-Specific Optimization: The impact of C6 substitution varies significantly across different biological targets. For focal adhesion kinase inhibitors, hydrophobic substitutions at C6 prove critical for maintaining potent inhibitory activity, with molecular docking studies revealing key interactions with residues Cys502, Ile428, and Leu553 [8] [9]. In contrast, serotonin receptor ligands benefit from methoxy substitutions that enhance selectivity, achieving Ki values as low as 7.0 nM for 5-HT1A receptor binding [10].
The electronic characteristics of pyrimidine ring substituents exert profound influences on absorption, distribution, metabolism, and excretion parameters. Electronic field effects propagated through the aromatic system fundamentally alter pharmacokinetic behavior and drug-like properties [11] [7].
HOMO-LUMO Energy Considerations: Quantum mechanical calculations reveal that substituent effects significantly modify frontier molecular orbital energies. 6-Chloropyrimidin-2(1H)-one exhibits an increased HOMO-LUMO energy gap compared to unsubstituted analogs, contributing to enhanced metabolic stability. Density functional theory studies demonstrate that optimal energy gaps in the 4-6 eV range correlate with favorable pharmacokinetic profiles [12]. The electron-withdrawing nature of chlorine stabilizes the highest occupied molecular orbital, reducing susceptibility to oxidative metabolism.
Lipophilicity and Membrane Permeability: Electronic effects directly modulate lipophilicity parameters that govern membrane permeability. Calculated LogP values for pyrimidine derivatives range from 4.30 to 5.90, with electronic substituent effects playing a decisive role in determining optimal values [10]. The introduction of electron-withdrawing groups like chlorine generally increases lipophilicity while maintaining acceptable solubility characteristics. Conversely, electron-donating substituents such as methoxy groups can improve aqueous solubility but may compromise membrane permeability if not carefully balanced.
Charge Distribution and Protein Binding: The electronic environment created by ring substituents influences charge distribution patterns that affect protein binding affinity. Electrostatic potential surfaces calculated for 6-chloropyrimidine derivatives reveal enhanced positive character that promotes favorable interactions with anionic binding sites [11]. This electronic modulation proves particularly important for achieving selectivity among related protein targets.
| Electronic Parameter | Chloro Effect | Pharmacokinetic Impact | Optimization Range |
|---|---|---|---|
| Dipole Moment | Enhanced polarity | Improved binding specificity | 2-4 Debye |
| Electronegativity | 3.16 (Pauling scale) | Moderate H-bonding capacity | Balanced profile |
| Polarizability | Increased molecular | Enhanced target interaction | Optimal for binding |
| Inductive Effects | Strong -I effect | Modulated pKa values | Controlled protonation |
Metabolic Stability Relationships: Electronic effects significantly influence metabolic stability through modulation of reactive sites. Electron-withdrawing substituents like chlorine provide protection against oxidative metabolism by reducing electron density at potentially vulnerable positions. Studies demonstrate that chlorinated pyrimidine derivatives exhibit enhanced half-lives and reduced clearance rates compared to electron-rich analogs [3] [13]. The inductive effect of chlorine propagates throughout the ring system, creating a less reactive substrate for cytochrome P450 enzymes.
Solubility and Bioavailability Correlations: The electronic nature of substituents directly impacts solubility characteristics that determine oral bioavailability. Pyrimidine derivatives with balanced electronic properties achieve optimal solubility profiles, with compounds like 6-chloropyrimidin-2(1H)-one demonstrating moderate water solubility (molecular weight 130.53) suitable for pharmaceutical development [14] . Electronic effects on protonation states prove particularly critical, as the pKa values influenced by substituent electronics determine ionization behavior at physiological pH.
Advanced computational modeling techniques provide essential insights into the three-dimensional requirements for optimal bioactivity in pyrimidine derivatives. Quantitative structure-activity relationship models combined with molecular docking and dynamics simulations enable accurate prediction of biological activity and rational design of improved analogs [8] [9] [15].
Comparative Molecular Field Analysis: Three-dimensional QSAR studies using Comparative Molecular Field Analysis (CoMFA) reveal critical spatial and electronic requirements for bioactivity. The best CoMFA models for pyrimidine-based focal adhesion kinase inhibitors achieve statistical parameters of q² = 0.664-0.699 and r² = 0.931-0.973, demonstrating excellent predictive capability [8]. Hydrophobic field contributions prove most significant for bioactivity, indicating that three-dimensional hydrophobic interactions dominate binding affinity. Contour maps generated from CoMFA analysis clearly delineate regions where hydrophobic substituents enhance activity and areas where polar groups prove beneficial.
Comparative Molecular Similarity Index Analysis: CoMSIA modeling provides complementary insights into bioactivity requirements through analysis of similarity fields. The optimal CoMSIA models achieve superior statistical parameters (q² = 0.755, r² = 0.999) compared to CoMFA approaches [9]. Hydrogen bond donor fields show particularly significant impact on inhibitory activity, with contour maps revealing specific spatial regions where donor groups enhance binding. Electrostatic field effects prove secondary but important for fine-tuning selectivity among related targets.
| Modeling Method | Statistical Quality | Key Field Effects | Predictive Applications |
|---|---|---|---|
| CoMFA | q² = 0.664-0.699, r² = 0.931-0.973 | Hydrophobic dominant | Activity optimization |
| CoMSIA | q² = 0.755, r² = 0.999 | Donor fields critical | Selectivity prediction |
| Docking Studies | Binding energies -120 to -158 kJ/mol | Key residue interactions | Binding mode analysis |
| MD Simulations | RMSD < 3.0 Å over 100 ns | Complex stability | Dynamic behavior |
Molecular Docking Validation: Molecular docking studies provide detailed insights into binding modes and key protein-ligand interactions. Docking analysis of pyrimidine derivatives with focal adhesion kinase reveals binding energies ranging from -120 to -158 kJ/mol, with the most potent compounds achieving superior binding scores [15]. Key amino acid residues identified through docking include Cys502, Ile428, Leu553, Leu567, and Leu501, which form critical hydrogen bonds and hydrophobic contacts. The 6-chloropyrimidine scaffold adopts optimal orientations that maximize favorable interactions while minimizing steric clashes.
Pharmacophore Model Development: Three-dimensional pharmacophore models derived from active pyrimidine derivatives define essential features for bioactivity. Hydrophobic regions prove most critical, with hydrogen bond donor and acceptor sites providing selectivity. Aromatic ring centers capable of π-π stacking interactions enhance binding affinity. These pharmacophore models enable virtual screening of compound libraries to identify novel active scaffolds and guide synthetic efforts toward optimal analogs.
The positional arrangement of substituents on aromatic rings appended to the pyrimidine core dramatically influences biological activity, selectivity, and pharmacokinetic properties. Systematic evaluation of ortho, meta, and para substitution patterns reveals distinct structure-activity relationships that guide rational drug design [16] [17] [18].
Ortho Substitution Effects: Ortho-substituted derivatives generally exhibit enhanced binding affinity due to favorable steric and electronic interactions. In bisanilinopyrimidine Aurora kinase inhibitors, ortho-chlorophenyl substitution provides 1.5 to 3-fold potency improvements compared to unsubstituted analogs [17]. Steric effects from ortho substituents can create favorable induced-fit binding modes, while electronic effects modulate the basicity and hydrogen bonding capacity of adjacent functional groups. However, increased lipophilicity and reduced aqueous solubility often accompany ortho substitution, requiring careful optimization of pharmacokinetic properties.
Meta Substitution Characteristics: Meta-substituted pyrimidine derivatives typically display intermediate activity levels between ortho and para analogs. Electronic effects from meta positions provide balanced charge distribution without significant steric interference. In pyrido[1,2-c]pyrimidine serotonin receptor ligands, meta-substituted compounds achieve moderate binding affinities while maintaining favorable ADMET properties [10]. Meta-chloro substitution patterns show variable activity depending on the specific biological target, with mixed inductive and mesomeric effects creating target-specific optimization opportunities.
| Substitution Pattern | Activity Profile | Electronic Character | Pharmacokinetic Impact | Optimization Strategy |
|---|---|---|---|---|
| Ortho (1,2-disubstituted) | Enhanced affinity generally | Strong inductive effects | Increased lipophilicity | Balance solubility needs |
| Meta (1,3-disubstituted) | Intermediate activity | Balanced distribution | Optimal ADMET balance | Fine-tune electronics |
| Para (1,4-disubstituted) | Highest selectivity | Minimal steric effects | Best bioavailability | Preferred pattern |
| Ortho-Chloro | 1.5-3 fold improvement | Electron-withdrawing | Enhanced stability | Critical for enzymes |
Para Substitution Advantages: Para-substituted derivatives consistently demonstrate optimal combinations of potency, selectivity, and drug-like properties. Minimal steric interference from para positions allows optimal target interactions while electronic effects propagate efficiently through the aromatic system. Para-fluoro substitution in pyrimidine derivatives achieves IC50 values of 98.5-117.8 μg/ml with excellent selectivity profiles [19]. Para-methoxy analogs of pyrido[1,2-c]pyrimidines achieve exceptional binding affinities (Ki = 7.0-10.0 nM) for serotonin receptors while maintaining favorable pharmacokinetic characteristics [10].
Electronic Directing Effects: Substituent directing effects significantly influence the synthesis and subsequent functionalization of pyrimidine derivatives. Electron-donating groups (hydroxyl, methoxy, amino) act as ortho/para directors, facilitating selective introduction of additional substituents [18]. Electron-withdrawing groups (nitro, cyano, carbonyl) function as meta directors, enabling complementary substitution patterns. Understanding these directing effects proves essential for efficient synthetic route design and structural optimization.
Structure-Activity Optimization: Comparative analysis across substitution patterns reveals clear trends for activity optimization. Para-substitution emerges as the preferred pattern for receptor selectivity and drug-like properties. Ortho-substitution provides opportunities for enhanced potency but requires careful attention to pharmacokinetic liabilities. Meta-substitution offers balanced properties suitable for lead optimization when extreme potency is not required. The specific biological target ultimately determines the optimal substitution pattern, with enzyme inhibitors often benefiting from ortho-substitution while receptor ligands prefer para-arrangements.
Synthetic Accessibility Considerations: Substitution pattern selection must also consider synthetic feasibility and cost-effectiveness. Para-substituted analogs generally require fewer synthetic steps and exhibit superior regioselectivity during preparation. Ortho-substituted derivatives may require specialized synthetic approaches to achieve desired regioselectivity. Meta-substituted compounds often result from specific electrophilic aromatic substitution conditions. Strategic selection of substitution patterns early in drug discovery programs significantly impacts the efficiency of subsequent optimization efforts and the likelihood of identifying developable candidates.